![molecular formula C10H10F4O4 B14181857 Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol CAS No. 851207-98-2](/img/structure/B14181857.png)
Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol is a fluorinated organic compound with the molecular formula C8H6F4O2. This compound is known for its unique chemical structure, which includes both fluorine atoms and a hydroxymethyl group attached to a phenyl ring. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol typically involves the introduction of fluorine atoms into the phenyl ring followed by the addition of a hydroxymethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of acetic acid derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated phenyl compound with similar structural features.
Acetic acid, [4-(hydroxymethyl)phenyl]methanol: A non-fluorinated analog with similar functional groups.
Acetic acid,2,3,5,6-tetrafluorobenzene-1,4-diol: A related compound with fluorine atoms and hydroxyl groups.
Uniqueness
The unique combination of fluorine atoms and a hydroxymethyl group in acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
851207-98-2 |
|---|---|
Molecular Formula |
C10H10F4O4 |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F4O2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h13-14H,1-2H2;1H3,(H,3,4) |
InChI Key |
YMONAJIMUXOHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C1=C(C(=C(C(=C1F)F)CO)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)

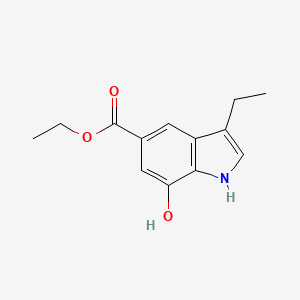
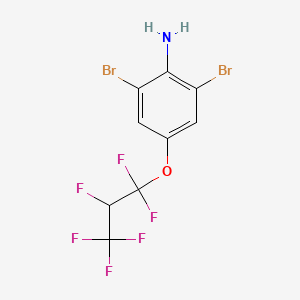
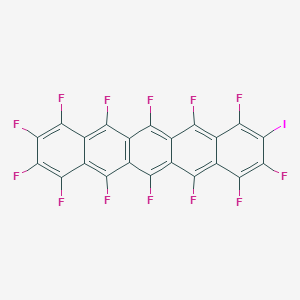

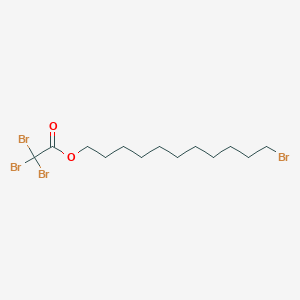
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
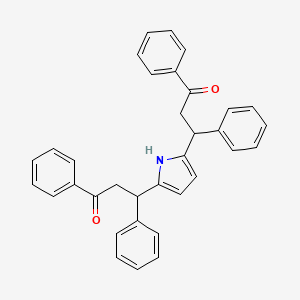

![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
